molecular formula C17H23ClN2O4 B2601165 N1-(3-chloro-4-methylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2176270-58-7

N1-(3-chloro-4-methylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No. B2601165
CAS RN: 2176270-58-7
M. Wt: 354.83
InChI Key: PLXAZYMMGUINMS-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23ClN2O4 and its molecular weight is 354.83. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Synthesis

  • Oxalamide compounds, including those with chloro and methyl substituents on the phenyl ring and those containing hydroxyethoxy and cyclopentyl groups, are known for their diverse chemical structures and potential for forming supramolecular structures through hydrogen bonding. For example, the structure of a similar N,N′-bis(substituted)oxamide compound demonstrated the ability of chlorohydroxyphenyl ring planes to subtend angles with the plane of the oxalamide unit, leading to a three-dimensional supramolecular structure through classical O—H⋯O and N—H⋯O hydrogen bonds (Chang Wang et al., 2016).

Applications in Medicinal Chemistry

  • Oxalamides and their derivatives have been explored for their biological activities, including their roles in cancer research. The synthesis and structure-activity relationship studies of oxalamides have led to the identification of compounds with significant DNA-binding properties and cytotoxic activities against various cancer cell lines. For instance, a study on N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex revealed their potential in interacting with DNA through intercalation and displaying anticancer activities (Shi Cui et al., 2011).

Material Science Applications

  • In materials science, the structural features of oxalamide compounds facilitate the design of polymers with specific properties, including optical storage capabilities. The cooperative motion of polar side groups in amorphous polymers containing oxalamide units has been demonstrated, suggesting potential applications in reversible optical storage technologies (X. Meng et al., 1996).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-12-4-5-13(10-14(12)18)20-16(23)15(22)19-11-17(24-9-8-21)6-2-3-7-17/h4-5,10,21H,2-3,6-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXAZYMMGUINMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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